molecular formula C15H13F2N5S B3019807 4,6-Difluoro-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,3-benzothiazol-2-amine CAS No. 2415535-34-9

4,6-Difluoro-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,3-benzothiazol-2-amine

Cat. No.: B3019807
CAS No.: 2415535-34-9
M. Wt: 333.36
InChI Key: VWFBDDQVGWRULN-UHFFFAOYSA-N
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Description

4,6-Difluoro-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,3-benzothiazol-2-amine is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Difluoro-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,3-benzothiazol-2-amine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazole Core: Starting with a suitable precursor, such as 2-aminothiophenol, which undergoes cyclization with a fluorinated aromatic aldehyde to form the benzothiazole core.

    Introduction of the Azetidine Ring: The azetidine ring can be introduced via a nucleophilic substitution reaction using a pyrazine derivative.

    Methylation: The final step involves the methylation of the nitrogen atom to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the azetidine ring or the benzothiazole core.

    Reduction: Reduction reactions could target the pyrazine ring or other functional groups.

    Substitution: The fluorine atoms on the benzothiazole ring may be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines, or other nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Used in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved might include inhibition or activation of these targets, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,6-Difluoro-1,3-benzothiazole: A simpler analog without the azetidine and pyrazine rings.

    N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,3-benzothiazol-2-amine: Lacks the fluorine atoms.

    4,6-Difluoro-N-methyl-1,3-benzothiazol-2-amine: Lacks the azetidine and pyrazine rings.

Uniqueness

The unique combination of the fluorinated benzothiazole core, the azetidine ring, and the pyrazine moiety in 4,6-Difluoro-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,3-benzothiazol-2-amine may confer distinct biological properties and reactivity compared to its analogs.

Properties

IUPAC Name

4,6-difluoro-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2N5S/c1-21(10-7-22(8-10)13-6-18-2-3-19-13)15-20-14-11(17)4-9(16)5-12(14)23-15/h2-6,10H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWFBDDQVGWRULN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NC=CN=C2)C3=NC4=C(C=C(C=C4S3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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